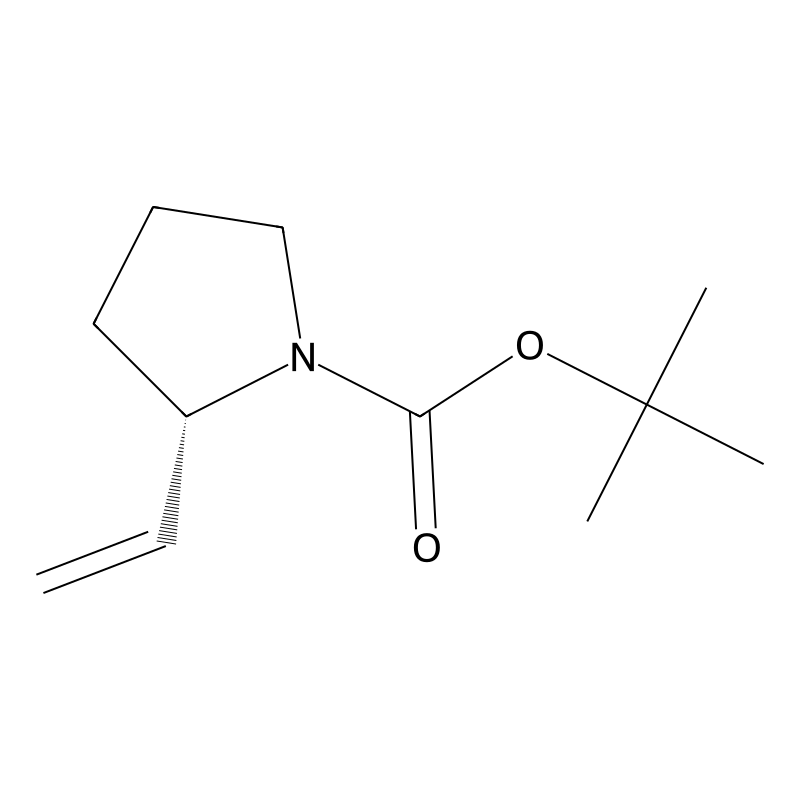

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Chiral Building Blocks:

(S)-tert-Butyl 2-vinylpyrrolidine-1-carboxylate exhibits chiral properties due to the presence of a stereocenter at the second carbon atom. This characteristic makes it a valuable intermediate in the synthesis of various chiral building blocks, which are essential components for constructing complex molecules with specific functionalities. Studies have shown its application in the synthesis of chiral pyrrolidine derivatives, which are important scaffolds in drug discovery and development [1].

Source

[1] Journal of Organic Chemistry, "Synthesis of Chiral Pyrrolidines via Palladium-Catalyzed Allylic Amination of alpha-Keto Esters with Allylic Amines" ()

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate is an optically active compound characterized by the molecular formula C₁₁H₁₉NO₂. It features a chiral center at the 2-position of the pyrrolidine ring, making it significant in asymmetric synthesis and pharmaceutical applications. The compound's structure includes a pyrrolidine ring, a tert-butyl group, and a vinyl group, which contribute to its unique reactivity and potential uses in various

- Oxidation: Can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide.

- Reduction: Undergoes reduction to yield saturated pyrrolidine derivatives when treated with hydrogen gas in the presence of a palladium catalyst.

- Substitution: Nucleophilic substitution reactions can occur at the vinyl group, leading to various substituted pyrrolidine derivatives when reacted with bases such as sodium hydride or lithium diisopropylamide .

Common Reagents and Conditions- Oxidation: Potassium permanganate in aqueous solution at room temperature.

- Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

- Substitution: Sodium hydride in tetrahydrofuran at -78°C.

Research indicates that (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate may exhibit biological activity through its interaction with specific molecular targets. Its unique structure allows it to act as a ligand in enzyme inhibition studies, which could have implications for drug development and therapeutic applications. The compound is being explored for its potential role in modulating enzyme activity or altering receptor signaling pathways .

Synthetic Routes

The synthesis of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate typically involves:

- Chiral Auxiliary Method: Utilizing chiral ligands or catalysts in asymmetric hydrogenation reactions to achieve the desired stereochemistry.

- Solvents and Conditions: Common solvents include dichloromethane or tetrahydrofuran, with reaction temperatures ranging from -20°C to room temperature.

Industrial Production

In industrial settings, large-scale asymmetric synthesis is often employed, focusing on optimizing yield and purity through careful control of reaction parameters such as temperature, pressure, and solvent composition .

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate has several applications across different fields:

- Chemistry: Serves as a building block for synthesizing complex organic molecules.

- Biology: Investigated for potential use as a ligand in enzyme inhibition studies.

- Medicine: Explored for its role in developing pharmaceuticals, particularly chiral drugs.

- Industry: Utilized in producing specialty chemicals and materials .

Studies on (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate focus on its interactions with enzymes and receptors. The compound's ability to selectively bind to specific targets may allow for modulation of their activity, making it a candidate for further research in drug design and therapeutic applications. Understanding these interactions is crucial for elucidating its potential biological effects .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-tert-butyl 3-vinylpyrrolidine-1-carboxylate | Similar pyrrolidine structure but different vinyl position | Potentially different biological activity profiles |

| (R)-tert-butyl 2-vinylpyrrolidine-1-carboxylate | Enantiomer with opposite chirality | Different reactivity and biological properties |

| tert-butyl 2-methylpyrrolidine-1-carboxylate | Lacks vinyl group; contains a methyl substituent | Different reactivity due to lack of unsaturation |

The uniqueness of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate lies in its specific stereochemistry and functional groups that enable diverse reactivity patterns not present in similar compounds. This makes it particularly valuable in both synthetic chemistry and biological research .